molecular formula C19H23N3O5 B563769 (3S,4S,6R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol CAS No. 873302-31-9

(3S,4S,6R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol

Cat. No.: B563769
CAS No.: 873302-31-9
M. Wt: 373.409
InChI Key: DVIDZVKOJXFIIZ-LYRYMMDLSA-N
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Description

(3S,4S,6R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol, also known as this compound, is a useful research compound. Its molecular formula is C19H23N3O5 and its molecular weight is 373.409. The purity is usually 95%.
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Mechanism of Action

Target of Action

Varenicline N-Glucoside primarily targets the nicotinic acetylcholine receptors (nAChRs) . Specifically, it is a partial agonist of the alpha4/beta2 subtype of the nAChR . It also acts on alpha3/beta4 and weakly on alpha3beta2 and alpha6-containing receptors . Full agonism is displayed on alpha7-receptors .

Mode of Action

Varenicline N-Glucoside interacts with its targets by competitively inhibiting the ability of nicotine to bind to and activate the alpha-4 beta-2 receptor . It exerts mild agonistic activity at this site, though at a level much lower than nicotine . This activation is presumed to ease withdrawal symptoms .

Pharmacokinetics

Varenicline is almost entirely absorbed following oral administration, and absorption is unaffected by food . It undergoes only minimal metabolism (less than 10%) , and approximately 90% of the drug is excreted in the urine unchanged . Varenicline has a mean elimination half-life of approximately 24 hours in smokers .

Result of Action

The primary result of Varenicline N-Glucoside’s action is the reduction of cravings and withdrawal symptoms associated with smoking cessation . By acting as a partial agonist at nAChRs, it displaces nicotine at its sites of action in the brain, thereby reducing the rewarding effects of nicotine and easing withdrawal symptoms .

Action Environment

The action, efficacy, and stability of Varenicline N-Glucoside can be influenced by various environmental factors. For instance, the physical state of polyethylene glycol (PEG) used in an osmotic coating can heavily impact the degradation of PEG and the resulting drug reactivity . Antioxidants in the coating and oxygen scavengers in the packaging also serve to prevent the PEG degradation, and consequently provide for drug stability .

Biochemical Analysis

Biochemical Properties

Varenicline N-Glucoside plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with nicotinic acetylcholine receptors, particularly the alpha4/beta2 subtype . These interactions are crucial for its function as a partial agonist, which helps in modulating neurotransmitter release and reducing nicotine cravings. The glycosylation of varenicline to form Varenicline N-Glucoside enhances its solubility and stability, making it a more effective compound for biochemical applications .

Cellular Effects

Varenicline N-Glucoside influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It modulates the activity of nicotinic acetylcholine receptors, leading to changes in neurotransmitter release and neuronal activity . This modulation affects cell signaling pathways, particularly those involved in dopamine release, which is essential for its role in smoking cessation . Additionally, Varenicline N-Glucoside can impact gene expression by altering the transcriptional activity of genes involved in neurotransmitter synthesis and release .

Molecular Mechanism

The molecular mechanism of Varenicline N-Glucoside involves its binding interactions with nicotinic acetylcholine receptors. As a partial agonist, it binds to the alpha4/beta2 subtype of these receptors, leading to partial activation and subsequent modulation of neurotransmitter release . This binding displaces nicotine from its binding sites, reducing its stimulatory effects on the brain’s reward system . Additionally, Varenicline N-Glucoside can inhibit or activate specific enzymes involved in neurotransmitter synthesis, further influencing its biochemical effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Varenicline N-Glucoside can change over time. Studies have shown that it remains stable under various conditions, with minimal degradation over extended periods . Long-term exposure to Varenicline N-Glucoside in in vitro and in vivo studies has demonstrated sustained effects on cellular function, including consistent modulation of neurotransmitter release and receptor activity . These findings suggest that Varenicline N-Glucoside maintains its efficacy over time, making it a reliable compound for biochemical research.

Dosage Effects in Animal Models

The effects of Varenicline N-Glucoside vary with different dosages in animal models. At lower doses, it effectively reduces nicotine cravings and withdrawal symptoms by modulating nicotinic acetylcholine receptor activity . At higher doses, Varenicline N-Glucoside can exhibit toxic or adverse effects, including gastrointestinal disturbances and behavioral changes . These threshold effects highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing potential side effects.

Metabolic Pathways

Varenicline N-Glucoside is involved in several metabolic pathways, including glucuronidation, oxidation, and conjugation with hexose sugars . These metabolic processes enhance its solubility and facilitate its excretion from the body. The primary enzymes involved in these pathways include UDP-glucuronosyltransferases and cytochrome P450 oxidases . These enzymes play a crucial role in the biotransformation of Varenicline N-Glucoside, ensuring its efficient metabolism and elimination.

Transport and Distribution

Within cells and tissues, Varenicline N-Glucoside is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . These interactions ensure its proper localization and accumulation in target tissues, where it can exert its biochemical effects. The distribution of Varenicline N-Glucoside is influenced by factors such as tissue permeability and binding affinity to transport proteins .

Subcellular Localization

The subcellular localization of Varenicline N-Glucoside is critical for its activity and function. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that Varenicline N-Glucoside reaches its intended sites of action, where it can interact with nicotinic acetylcholine receptors and other biomolecules to exert its effects .

Properties

IUPAC Name

(3S,4S,6R)-2-(hydroxymethyl)-6-(5,8,14-triazatetracyclo[10.3.1.02,11.04,9]hexadeca-2,4,6,8,10-pentaen-14-yl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O5/c23-8-15-16(24)17(25)18(26)19(27-15)22-6-9-3-10(7-22)12-5-14-13(4-11(9)12)20-1-2-21-14/h1-2,4-5,9-10,15-19,23-26H,3,6-8H2/t9?,10?,15?,16-,17+,18?,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIDZVKOJXFIIZ-LYRYMMDLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)C5C(C(C(C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CN(CC1C3=CC4=NC=CN=C4C=C23)[C@H]5C([C@H]([C@@H](C(O5)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676192
Record name 8-(beta-D-threo-Hexopyranosyl)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873302-31-9
Record name 8-(beta-D-threo-Hexopyranosyl)-7,8,9,10-tetrahydro-6H-6,10-methanoazepino[4,5-g]quinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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